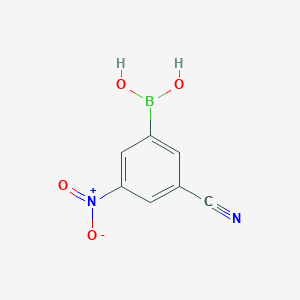
(3-氰基-5-硝基苯基)硼酸
描述
“(3-Cyano-5-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BN2O4 . It has an average mass of 191.937 Da and a monoisotopic mass of 192.034241 Da .
Synthesis Analysis
While specific synthesis methods for “(3-Cyano-5-nitrophenyl)boronic acid” were not found, boronic acids are often synthesized through catalytic protodeboronation of pinacol boronic esters . Another method involves the preparation of organotrifluoroborate salts from organometallic intermediates .Molecular Structure Analysis
The molecular structure of “(3-Cyano-5-nitrophenyl)boronic acid” consists of 7 carbon atoms, 5 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including “(3-Cyano-5-nitrophenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They are also involved in copper-catalyzed arylation, palladium-catalyzed decarboxylative coupling, and oxidative carbocyclization/arylation .Physical And Chemical Properties Analysis
“(3-Cyano-5-nitrophenyl)boronic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 402.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 43.9±0.4 cm3, a polar surface area of 110 Å2, and a molar volume of 129.0±5.0 cm3 .科学研究应用
Suzuki–Miyaura Cross-Coupling
(3-Cyano-5-nitrophenyl)boronic acid: is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is pivotal in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which has been attached to an electrophilic partner . This process is highly valued for its mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents.
Sensing Applications
Boronic acids, including (3-Cyano-5-nitrophenyl)boronic acid , have unique interactions with diols and Lewis bases such as fluoride or cyanide anions. These interactions are exploited in various sensing applications, ranging from homogeneous assays to heterogeneous detection systems. The compound’s ability to bind with diols makes it useful for detecting sugars and other biological molecules .
Biological Labelling and Protein Manipulation
The diol interaction capability of boronic acids also extends to biological labelling and protein manipulation(3-Cyano-5-nitrophenyl)boronic acid can be used to modify proteins or label cells, aiding in the study of cellular processes and protein functions .
Therapeutic Development
Boronic acids are instrumental in the development of therapeutics. Their binding properties allow for the creation of molecules that can interact specifically with biological targets(3-Cyano-5-nitrophenyl)boronic acid could be used in the synthesis of compounds with potential therapeutic effects .
Separation Technologies
In analytical chemistry, boronic acids are utilized for their ability to separate complex mixtures(3-Cyano-5-nitrophenyl)boronic acid can be employed in chromatography and electrophoresis to isolate specific molecules, such as glycated proteins, from a sample .
Material Science
Boronic acids are building blocks in material science. They are used to construct microparticles and polymers with specific properties. For example, (3-Cyano-5-nitrophenyl)boronic acid could be incorporated into polymers designed for the controlled release of insulin or other drugs .
Synthesis of Biologically Active Molecules
This compound is used as a reactant in the synthesis of biologically active molecules. It has applications in creating inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities, which are important in cancer research .
Catalysis
(3-Cyano-5-nitrophenyl)boronic acid: serves as a catalyst in various organic reactions, such as the ene carbocyclization of acetylenic dicarbonyl compounds. This demonstrates its versatility in facilitating different types of chemical transformations .
安全和危害
未来方向
Boronic acids, including “(3-Cyano-5-nitrophenyl)boronic acid”, continue to be a subject of research due to their utility in various chemical reactions . Future research may focus on developing new synthesis methods, exploring additional chemical reactions, and investigating potential applications in areas such as drug development and materials science .
属性
IUPAC Name |
(3-cyano-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BN2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEXUUUNGPZTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657399 | |
| Record name | (3-Cyano-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-5-nitrophenyl)boronic acid | |
CAS RN |
913835-33-3 | |
| Record name | (3-Cyano-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



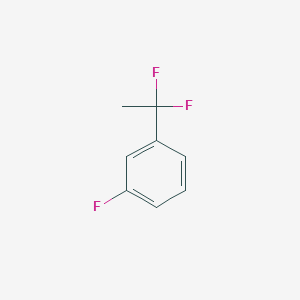

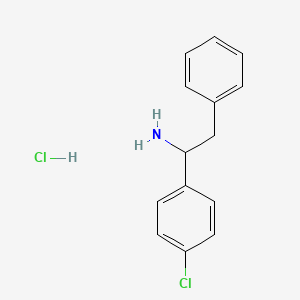
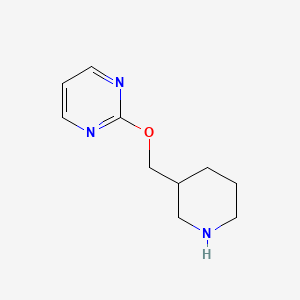
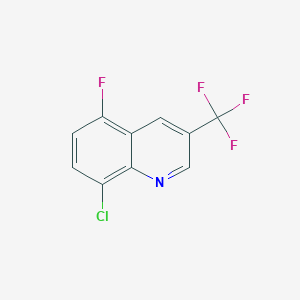
![4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1453452.png)

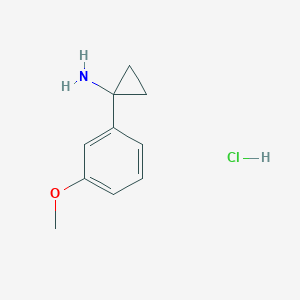
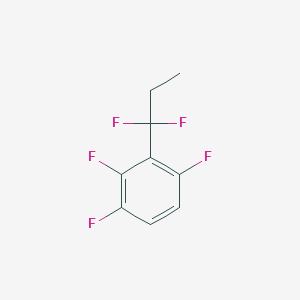
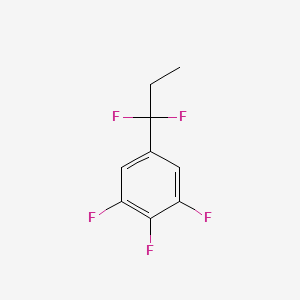


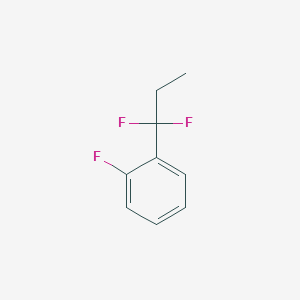
![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid hydrochloride](/img/structure/B1453463.png)